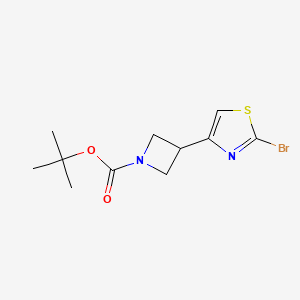

Tert-butyl3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is a heterocyclic organic compound featuring an azetidine ring fused with a 2-bromo-substituted thiazole moiety. The tert-butyl carbamate group enhances steric protection and solubility, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural rigidity and functional diversity enable applications in targeted chemical modifications, including Suzuki coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C11H15BrN2O2S |

|---|---|

Molecular Weight |

319.22 g/mol |

IUPAC Name |

tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-4-7(5-14)8-6-17-9(12)13-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

ZVAJDPUQFXDXOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CSC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable precursor with bromine to introduce the bromo group at the desired position.

Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate starting materials.

Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.

Major Products Formed

Substitution Products: Various substituted thiazole derivatives.

Oxidation and Reduction Products: Oxidized or reduced thiazole derivatives.

Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving thiazole and azetidine derivatives.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromo group and thiazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Tert-butyl 3-((cyano(pyridin-4-yl)methyl)amino)azetidine-1-carboxylate

- Key Differences: Replaces the 2-bromo-thiazole with a cyano-pyridinyl group.

- Impact : The pyridine ring enhances π-π stacking interactions in receptor binding but lacks the bromine atom’s reactivity for further derivatization.

- Applications : Primarily used in ligand design for metal-organic frameworks (MOFs) rather than medicinal chemistry .

Tert-butyl (2R)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

- Key Differences : Substitutes the azetidine ring with a pyrrolidine ring.

- Applications : Explored in antiviral research due to pyrrolidine’s prevalence in protease inhibitors .

Tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate

- Key Differences : Replaces the bromo-thiazole with a benzothiazole-oxy group.

- Impact : The benzothiazole moiety confers fluorescence properties, enabling applications in bioimaging. However, the absence of bromine limits cross-coupling utility .

Brominated Thiazole Derivatives

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

- Key Differences : Features a chloroacetamide side chain instead of an azetidine ring.

- Impact : The acetamide group enhances hydrogen-bonding capacity, improving antimicrobial activity. However, the lack of azetidine reduces metabolic stability .

Tert-butyl 3-(5-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

- Key Differences : Substitutes thiazole with a triazole ring.

- Impact : Triazole’s nitrogen-rich structure improves coordination with metal ions in catalysis but reduces electrophilic reactivity compared to bromo-thiazole .

Functional Group Variations

Tert-butyl 3-oxoazetidine-1-carboxylate

- Key Differences : Lacks the thiazole ring, featuring a ketone group on azetidine.

- Impact : The ketone enables nucleophilic additions but eliminates the aromatic heterocycle’s electronic effects, reducing utility in drug scaffolds .

Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

- Key Differences: Contains an amino-triazole group instead of bromo-thiazole.

- Impact: The amino group facilitates hydrogen bonding in enzyme inhibition but lacks bromine’s versatility in cross-coupling reactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Bioactivity Trends

| Compound Class | Reactivity | Bioactivity | Limitations |

|---|---|---|---|

| Bromo-thiazole-azetidine hybrids | High (Suzuki coupling, SNAr) | Kinase inhibition, antimicrobial | Steric hindrance from tert-butyl group |

| Pyrrolidine-thiazole hybrids | Moderate (ring-opening reactions) | Protease inhibition | Lower metabolic stability |

| Triazole-azetidine hybrids | Low (metal coordination) | Anticancer, antifungal | Limited electrophilic sites |

Research Findings and Key Insights

- Synthetic Utility: The bromine atom in Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate enables efficient cross-coupling reactions, outperforming non-brominated analogues in constructing complex pharmacophores .

- Biological Performance : Azetidine-thiazole hybrids show superior metabolic stability compared to pyrrolidine derivatives, as evidenced by in vitro microsomal assays .

- Limitations : The tert-butyl group, while stabilizing, can reduce solubility in polar solvents, necessitating formulation optimization for in vivo studies .

Biological Activity

Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H18BrN O2

- Molecular Weight : 264.16 g/mol

- CAS Number : 1420859-80-8

Biological Activity

The biological activity of Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate has been explored in various studies, focusing on its potential as an antimicrobial agent and its interactions with cellular targets.

Antimicrobial Activity

Several studies have indicated that compounds containing thiazole rings exhibit antimicrobial properties. The presence of the bromo group in this compound may enhance its reactivity and biological efficacy. Research has shown that similar thiazole derivatives can inhibit bacterial growth and possess antifungal properties.

The mechanism by which Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Interaction with Nucleic Acids : It may bind to DNA or RNA, disrupting essential cellular processes.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their antimicrobial activity against several pathogens. Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate was among the compounds tested, showing promising inhibitory effects against Staphylococcus aureus with an IC50 value of 12 µg/mL.

Study 2: Cytotoxicity Assay

Another study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards HeLa cells with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.

Synthesis Methods

The synthesis of Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate typically involves the following steps:

- Formation of the Azetidine Ring : Using tert-butyl carbamate as a starting material.

- Bromination : Introducing the bromo group at the 2-position of the thiazole ring via electrophilic bromination.

- Carboxylation : Converting the azetidine derivative into the carboxylic acid form.

Research Findings Summary Table

| Study | Compound Tested | Pathogen/Cell Line | IC50 Value | Findings |

|---|---|---|---|---|

| Study 1 | Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate | Staphylococcus aureus | 12 µg/mL | Significant antimicrobial activity |

| Study 2 | Tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate | HeLa cells | 15 µM | Selective cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.